5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-10-4-3-6-11(8-10)19-14-13(20-22-21-14)15(23)18-9-12-5-1-2-7-17-12/h1-8H,9H2,(H,18,23)(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZTXFUZZUAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Based Carboxamides with Varied Substitutions
describes structurally analogous triazole-4-carboxamides with distinct substituents, synthesized via General Procedure B. Key comparisons include:
- Key Observations: The 3-chlorophenylamino group in the target compound differs from the alkyl (ethyl/isopropyl) or methyl groups in 3o–3q. This substitution may alter electronic properties and hydrogen-bonding capacity, influencing target affinity . The pyridin-2-ylmethyl carboxamide in the target compound contrasts with quinolin-2-yl or naphthalen-2-yl groups in analogs. Pyridine’s smaller aromatic system may reduce steric hindrance, improving binding to flat protein pockets .
Antitumor Triazole Derivatives
highlights 1-aryltriazole-4-carboxylic acids and their derivatives as c-Met kinase inhibitors. For example:
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : A fragment of a selective c-Met inhibitor (IC50 values in nM range) with activity against lung cancer (NCI-H522 cells, GP = 68.09%) .
- Comparison with Target Compound: The target compound’s 3-chlorophenylamino group differs from the 4-chlorophenyl substituent in ’s compound. Positional isomerism may affect target selectivity (e.g., c-Met vs. other kinases). The pyridin-2-ylmethyl carboxamide replaces the trifluoromethyl group, suggesting divergent solubility and pharmacokinetic profiles.
Pyrazole Carboxamides as CB1 Antagonists
and describe 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , a potent CB1 receptor antagonist (IC50 = 0.139 nM).
- Structural Contrasts: Core Heterocycle: The target compound uses a 1,2,3-triazole core, while ’s compound employs a pyrazole. Substituent Positioning: Both compounds share a chlorophenyl group and pyridylmethyl carboxamide, but the target compound’s 3-chloro substitution vs. 4-chloro in the pyrazole analog may lead to divergent receptor interactions .
Biological Activity
5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound include a triazole ring, a chlorophenyl group, and a pyridinylmethyl group, which contribute to its unique pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The molecular formula is , with a molecular weight of 277.73 g/mol.
Anticancer Properties
Research indicates that compounds featuring a triazole core exhibit significant anticancer activity. In particular, the presence of the chlorophenyl group in this compound enhances its reactivity and potential bioactivity against various cancer cell lines. Studies have shown that similar triazole derivatives demonstrate dual anticancer activity through mechanisms such as inhibition of tubulin polymerization and antiangiogenic effects .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung cancer) | 5.0 | Tubulin inhibition |
| Study B | MCF-7 (breast cancer) | 3.5 | Antiangiogenesis |
| Study C | HeLa (cervical cancer) | 4.2 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : For antimicrobial activity, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Case Study on Antiangiogenic Activity : A study demonstrated that a related triazole derivative significantly reduced tumor growth in vivo by inhibiting angiogenesis in a mouse model .
- Clinical Evaluation : A clinical trial involving triazole-based compounds showed promising results in patients with advanced solid tumors, leading to further investigations into combination therapies with existing chemotherapeutics .
Q & A
Q. What are the common synthetic routes for 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling a 3-chlorophenyl-substituted alkyne with an azide-functionalized pyridylmethyl carboxamide precursor .
- Condensation Reactions : Formation of intermediates via condensation of anilines (e.g., 3-chloroaniline) with isocyanides or carboximidoyl chlorides, followed by cyclization with sodium azide .
- Purification : Chromatography or recrystallization to isolate the product, ensuring >95% purity.
Q. Which spectroscopic techniques are employed to characterize this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 372.08 [M+H]) .
- X-ray Diffraction : Single-crystal X-ray analysis for absolute configuration determination (e.g., unit cell parameters: monoclinic, space group P21/c) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify molecular targets .
Advanced Questions
Q. How can SHELXL be optimized for refining the crystal structure of this compound, especially with high-resolution data?
- Twinning Handling : Use the TWIN and BASF commands to model twinned crystals, common in polar space groups .
- High-Resolution Refinement : Apply anisotropic displacement parameters for non-H atoms and refine hydrogen atoms using riding models. For example, a final R-factor <0.05 is achievable with data resolution <1.0 Å .
- Data Contradictions : Cross-validate with independent refinement software (e.g., Olex2) to resolve discrepancies in bond angles or torsional parameters .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- SAR Analysis : Compare analogs (e.g., substituent effects: 3-chloro vs. 4-fluoro phenyl groups) to identify critical pharmacophores .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of conflicting IC values across labs .
Q. How to design experiments to study the compound’s binding interactions with biological targets?
- Molecular Docking : Utilize AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses and affinity (ΔG < -8 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K values in nM range) .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve interaction sites at 2.0–2.5 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
